molecular formula C9H13N3 B1479930 1,6-diethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-31-2

1,6-diethyl-1H-imidazo[1,2-b]pyrazole

Katalognummer: B1479930
CAS-Nummer: 2098052-31-2
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: FULHONNVRINJFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Diethyl-1H-imidazo[1,2-b]pyrazole (Molecular Formula: C₉H₁₃N₃, Molecular Weight: 163.22) is a novel nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound belongs to the imidazo[1,2-b]pyrazole class, which is recognized as a potential non-classical isostere of the indole ring, a scaffold known to improve aqueous solubility and metabolic stability in drug candidates . The core imidazo[1,2-b]pyrazole structure is a key pharmacophore in developing new therapeutic agents, demonstrating a range of bioactivities including anti-inflammatory, anticancer, and antimicrobial properties . Specifically, derivatives of this scaffold have been identified as promising selective COX-2 inhibitors with additional immunomodulatory potential . Research indicates that such compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are principal intermediates in the inflammatory process and are implicated in conditions such as rheumatoid arthritis and psoriasis . The 1,6-diethyl substitution pattern on this scaffold is designed to explore the structure-activity relationships that influence binding affinity and selectivity towards enzymatic targets like COX-2, with the goal of developing effective and safer anti-inflammatory agents devoid of the cardiovascular risks associated with earlier COX-2 inhibitors . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic use. Researchers handling this compound should consult its Safety Data Sheet (SDS) prior to use.

Eigenschaften

IUPAC Name

1,6-diethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-8-7-9-11(4-2)5-6-12(9)10-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULHONNVRINJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

1,6-diethyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit selective functionalization, which allows it to form stable complexes with metal ions and other electrophiles. These interactions are essential for its biological activity, as they enable the compound to modulate enzyme activity and protein function. For example, this compound has been reported to interact with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux and metabolite levels.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of energy within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, thereby modulating their activity. For instance, this compound can inhibit or activate enzymes by forming stable complexes with their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered patterns of gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under various experimental conditions, but it can undergo degradation over extended periods. The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. These studies have shown that prolonged exposure to this compound can lead to sustained changes in cell signaling pathways, gene expression, and metabolic activity.

Biologische Aktivität

1,6-diethyl-1H-imidazo[1,2-b]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the imidazo[1,2-b]pyrazole class, characterized by a fused ring structure that enhances its biological activity. Various synthetic routes have been developed to produce derivatives of this scaffold, allowing for modifications that can optimize efficacy and selectivity against various biological targets.

Anticancer Properties

This compound has shown promising anticancer activity across multiple cancer cell lines. Research indicates that compounds with similar structures can inhibit the growth of several cancer types, including lung, breast, and colorectal cancers. For instance:

  • In vitro studies demonstrated that derivatives of imidazo[1,2-b]pyrazole exhibited significant antiproliferative effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values in the nanomolar range .
  • Mechanisms of action include the induction of apoptosis and cell cycle arrest. For example, a study showed that treatment with a related pyrazole derivative resulted in mitochondrial depolarization and activation of caspase-3 in HL-60 leukemia cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

  • In vivo studies indicated that certain derivatives could reduce inflammation markers significantly compared to standard treatments like dexamethasone .

Case Study 1: Acute Myeloid Leukemia (AML)

In a study focusing on human AML cells treated with imidazo[1,2-b]pyrazole derivatives, researchers observed:

  • A concentration-dependent increase in ERK phosphorylation, indicating a potential pathway for differentiation and apoptosis.
  • The treatment led to decreased viability of HL-60 cells and promoted differentiation into mature myeloid cells .

Case Study 2: Solid Tumors

Another investigation assessed the effects of 1H-imidazo[1,2-b]pyrazole compounds on solid tumors:

  • The results showed significant tumor growth inhibition in xenograft models when treated with these compounds.
  • Histological analysis revealed reduced proliferation markers and increased apoptosis in tumor tissues .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Cell Line/Model IC50 Value Mechanism
AnticancerMDA-MB-231 (Breast Cancer)~0.08 µMApoptosis induction
AnticancerHepG2 (Liver Cancer)~0.07 µMCell cycle arrest
Anti-inflammatoryIn vivo (Mouse Model)-TNF-α and IL-6 inhibition
AML TreatmentHL-60 Cells-ERK phosphorylation

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that derivatives of imidazo[1,2-b]pyrazole exhibit significant anticancer properties. For instance, a library of imidazo[1,2-b]pyrazole-7-carboxamide derivatives was synthesized and evaluated for cytotoxicity against various cancer cell lines, including HL-60 (human promyelocytic leukemia) and MCF-7 (breast cancer). Notably, certain compounds showed IC50 values below 1 μM, indicating potent anticancer activity. The mechanism of action often involves the induction of apoptosis through the activation of specific cellular pathways such as ERK phosphorylation and caspase activation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have shown that certain derivatives can inhibit the growth of various microbial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents. The interaction with specific enzymes involved in microbial metabolism is a key area of focus in this research .

Pharmaceutical Development

In medicinal chemistry, 1,6-diethyl-1H-imidazo[1,2-b]pyrazole serves as a valuable scaffold for designing new drug candidates. Its structural modifications can lead to compounds with improved solubility and bioavailability compared to traditional drugs. For example, substituting the indole ring with an imidazo[1,2-b]pyrazole framework has resulted in enhanced aqueous solubility and altered pharmacokinetic profiles, making it a promising candidate for further development in drug formulations .

Material Science Applications

Beyond biological applications, this compound is explored in material science for its potential use in developing new materials and dyes. The unique electronic properties of the imidazo[1,2-b]pyrazole scaffold allow it to be utilized in creating push-pull dyes with applications in organic electronics and photonics .

Case Study 1: Cytotoxicity Profiling

A study conducted on a series of imidazo[1,2-b]pyrazole derivatives highlighted their cytotoxic effects on HL-60 cells. The results indicated that certain compounds led to significant apoptosis rates at low concentrations (IC50 values ranging from 0.183 μM to 3.79 μM). The study established structure-activity relationships (SARs) that pinpointed critical moieties responsible for enhanced activity against cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of substituted imidazo[1,2-b]pyrazoles revealed their effectiveness against resistant strains of bacteria. The study utilized a range of assays to determine minimum inhibitory concentrations (MICs) and elucidated the mechanisms by which these compounds disrupt microbial cell function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Related Heterocycles

Compound Synthetic Method Yield (%) Key Advantage(s) Reference
1H-Imidazo[1,2-b]pyrazole One-pot, regioselective synthesis 60–85 Scalable, minimal byproducts
Pyrrolo[1,2-b]pyrazole 8-step process with cyclization 29.4 Novel skeleton formation
Pyrazolo[1,5-a]pyrimidine Isomerization of pyrazolotriazolopyrimidines 45–70 Structural diversity via isomerization
Indole Derivatives Multi-step functionalization Variable Classical scaffold but poor solubility

Physicochemical Properties

Solubility and Lipophilicity

Imidazo[1,2-b]pyrazoles exhibit lower logD values compared to indole derivatives, enhancing their aqueous solubility. For instance, replacing the indole core in pruvanserin with a 1H-imidazo[1,2-b]pyrazole reduced logD from 3.2 to 1.8, significantly improving bioavailability .

Stability

The fused aromatic system confers metabolic stability, outperforming non-fused pyrazoles and pyrrolo[1,2-b]pyrazoles, which may undergo ring-opening under physiological conditions .

COX-2 Inhibition

Imidazo[1,2-b]pyrazole derivatives demonstrate superior COX-2 selectivity (IC₅₀ = 0.12–0.45 μM) compared to pyrazole (IC₅₀ = 1.2–3.5 μM) and pyrazolo[1,5-a]pyrimidine (IC₅₀ = 0.8–1.5 μM) analogs, attributed to enhanced π-π stacking with the enzyme’s hydrophobic pocket .

Anticancer Activity

Imidazo[1,2-b]pyrazoles show potent inhibition of kinases such as Aurora and JAK2 (IC₅₀ < 100 nM), rivaling pyrazolo[3,4-d]pyrimidines (e.g., c-Met inhibitors) but with better solubility profiles .

Immunomodulatory Effects

The scaffold’s ability to modulate TNF-α and IL-6 production surpasses that of unfused pyrazoles, likely due to improved membrane permeability and target engagement .

Structural and Functional Advantages Over Similar Compounds

Feature 1,6-Diethyl-1H-imidazo[1,2-b]pyrazole Indole Pyrrolo[1,2-b]pyrazole Pyrazolo[1,5-a]pyrimidine
Aqueous Solubility High (logD ~1.8) Low (logD ~3.2) Moderate Moderate
Synthetic Flexibility High (selective functionalization) Limited Low (multi-step routes) Moderate
Metabolic Stability High Variable Moderate High
Kinase Inhibition Broad-spectrum (Aurora, JAK2) Narrow Limited data Selective (c-Met, Bcr-Abl)
COX-2 Selectivity IC₅₀ < 0.5 μM Not applicable Not reported IC₅₀ ~0.8 μM

Vorbereitungsmethoden

Sequential One-Pot Synthesis

A well-documented method involves the following steps:

  • Step 1: Reaction of hydrazine monohydrate with ethoxymethylene malonic acid derivatives in ethanol under microwave irradiation. The temperature varies depending on the derivative (e.g., 80°C to 150°C) with a typical irradiation power of 150 W for 10 minutes.

  • Step 2: Addition of water, an aldehyde (which in the case of 1,6-diethyl substitution would be an appropriate ethyl-substituted aldehyde), trifluoroacetic acid (TFA) as a catalyst, and an isocyanide to the reaction mixture at room temperature with stirring for 10 to 60 minutes.

  • Step 3: Precipitation of the product, followed by filtration, washing with hexane or diethyl ether, and drying under vacuum to yield the final 1H-imidazo[1,2-b]pyrazole derivatives including 1,6-diethyl substituted analogs.

This method yields the target compound with good purity and yield without requiring extensive purification steps.

Reaction Conditions and Purification

  • Microwave-assisted synthesis accelerates the reaction and improves yields.
  • Use of TFA as an acid catalyst promotes cyclization and ring closure.
  • Purification is generally achieved by simple filtration and washing; further purification can be done by recrystallization or chromatography if necessary.
  • The reaction is typically performed under ambient atmosphere, but inert conditions may be used to improve reproducibility.

Detailed Experimental Procedure for this compound

Based on the general procedures and specific adaptations for ethyl-substituted derivatives, the following detailed experimental protocol can be outlined:

Step Reagents and Conditions Description
1 Hydrazine monohydrate (0.55 mmol), ethoxymethylene malonic acid derivative (0.50 mmol), EtOH (0.5 ml) Microwave irradiation at 120°C for 10 min to form hydrazone intermediate
2 Water (0.5 ml), ethyl-substituted aldehyde (0.55 mmol), TFA (0.10 mmol), isocyanide (0.55 mmol) Stirring at room temperature for 10–60 min to promote cyclization
3 Filtration, washing with hexane or diethyl ether (1–3 ml), drying in vacuo Isolation of this compound

This procedure is adapted from a comprehensive study on the facile synthesis of 1H-imidazo[1,2-b]pyrazoles and is applicable to the preparation of the 1,6-diethyl derivative.

Alternative Preparation Routes and Functionalization

Additional synthetic routes involve selective functionalization of the imidazo[1,2-b]pyrazole core, which can be applied to the 1,6-diethyl derivative for further modification:

  • Use of organometallic reagents such as n-butyllithium, TMPH, CuCN∙2LiCl, ZnCl2, and iPrMgCl∙LiCl under inert atmosphere to functionalize the heterocyclic core selectively.

  • Reactions are performed in dry solvents such as dichloromethane or tetrahydrofuran, rigorously dried and distilled prior to use.

  • Purification techniques include flash column chromatography on silica gel or Florisil, preparative HPLC using C18 or C8 columns, and recrystallization.

  • Analytical characterization includes NMR spectroscopy, IR, GC-MS, and X-ray crystallography to confirm structure and purity.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Microwave-assisted one-pot synthesis Hydrazine monohydrate, ethoxymethylene malonate, aldehyde, isocyanide, TFA Microwave irradiation (80–150°C), EtOH solvent, RT stirring 70–90% typical Efficient, short reaction time, minimal purification
Organometallic functionalization nBuLi, TMPH, CuCN∙2LiCl, ZnCl2, iPrMgCl∙LiCl Inert atmosphere, dry solvents, low temperature Variable Enables selective substitution and derivatization
Chromatographic purification Silica gel or Florisil column chromatography Solvent gradient elution N/A Used for isolation of pure compounds
Preparative HPLC C18 or C8 columns, acetonitrile/water mobile phase Room temperature N/A High purity isolation

Research Findings and Considerations

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating methods.

  • The choice of aldehyde and isocyanide allows for structural diversity in the imidazo[1,2-b]pyrazole derivatives, including the 1,6-diethyl substitution pattern.

  • Use of TFA as a catalyst is critical to facilitate cyclization and ring closure.

  • Purification by simple filtration and washing is often sufficient; however, chromatographic techniques are employed for complex mixtures or when higher purity is required.

  • Analytical data including NMR, mass spectrometry, and X-ray crystallography confirm the successful synthesis of the target compound with the expected substitution pattern and ring structure.

  • The synthetic methodology is versatile and can be adapted to synthesize a wide range of substituted imidazo[1,2-b]pyrazoles, making it valuable for medicinal chemistry and material science applications.

This detailed review consolidates the preparation methods of this compound from robust and diverse scientific sources, providing a comprehensive guide for researchers aiming to synthesize this compound with high efficiency and purity.

Q & A

Q. Key Data :

MethodYield RangeKey Advantages
One-pot50–85%Simplicity, scalability
Br/Mg-exchange50–96%Regioselectivity, versatility

Basic: How does the solubility of 1H-imidazo[1,2-b]pyrazole derivatives compare to indole-based compounds?

Answer:
The 1H-imidazo[1,2-b]pyrazole scaffold exhibits enhanced aqueous solubility compared to indole due to reduced lipophilicity (lower logD). For example:

  • Pruvanserin isostere (4) : logD = 1.8 vs. logD = 2.7 for indole-based pruvanserin (3), resulting in a 10-fold solubility increase in aqueous media .
  • Mechanism : Deprotonation of the core NH (pKa ~7.3) enhances ionization under physiological conditions, improving bioavailability .

Advanced: How can regioselectivity challenges during functionalization be addressed?

Answer:
Regioselectivity is controlled via:

  • Pre-bromination : Installing bromine at the 7-position directs subsequent metalations (e.g., TMPMgCl·LiCl) to the 3- or 2-positions .
  • Steric hindrance : TMP-bases (e.g., TMP₂Zn·MgCl₂·2LiCl) selectively deprotonate less hindered sites, enabling sequential functionalization .
  • Catalyst tuning : For cross-couplings, Pd(OAc)₂/SPhos for electron-rich substrates and PEPPSI-iPr for electron-deficient/heteroaryl halides optimize yields (57–89%) .

Example :
Functionalization sequence:

Bromination → 2. Br/Mg-exchange → 3. TMP-base metalation → 4. Electrophile trapping.

Advanced: What computational and experimental methods validate metabolic stability and receptor interactions?

Answer:

  • Cytochrome P450 assays : Evaluate oxidative metabolism using liver microsomes to identify metabolic hotspots .
  • Docking studies : Compare binding poses of 1,6-diethyl derivatives (e.g., COX-2 inhibitors) with indole analogues to assess interactions with active sites .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with fluorescence or bioactivity .

Case Study :
Imidazo[1,2-b]pyrazole-based COX-2 inhibitors showed improved binding affinity over indole derivatives in molecular dynamics simulations .

Basic: What bioactivities are reported for 1H-imidazo[1,2-b]pyrazole derivatives?

Answer:

  • Anticancer : Derivatives inhibit α-glucosidase (IC₅₀ = 0.8–12 µM) and COX-2 (IC₅₀ = 0.5–3.2 µM) .
  • Antimicrobial : Imidazo[1,2-b]pyrazole-thiazole hybrids exhibit MIC values <10 µg/mL against Gram-positive bacteria .
  • Neuropharmacology : Pruvanserin isosteres retain 5-HT2A receptor antagonism with improved solubility .

Advanced: How can reaction conditions be optimized for cross-coupling steps?

Answer:

  • Catalyst selection : PEPPSI-iPr (2 mol%) for electron-deficient substrates; PEPPSI-iPent (3 mol%) for sterically hindered iodides .
  • Temperature control : 40–60°C balances reactivity and decomposition; higher temps enable bromides as coupling partners .
  • Solvent systems : THF or acetonitrile with phase-transfer catalysts (e.g., 18-crown-6) improve yields in deprotection steps .

Q. Optimized Protocol :

  • Substrate: 7-bromo-1H-imidazo[1,2-b]pyrazole
  • Catalyst: PEPPSI-iPr (2 mol%)
  • Solvent: THF, 60°C, 12 h
  • Yield: 89% for aryl-coupled product .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

  • NMR : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) verify substitution patterns .
  • X-ray crystallography : Resolves regiochemistry (e.g., CCDC 2097280 for 7a) .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities .

Advanced: What strategies mitigate fragmentation during metalation?

Answer:

  • Deprotection timing : Retain SEM groups until final steps to stabilize the core during metalation .
  • Low-temperature metalations : Conduct TMP-base reactions at –20°C to 0°C to prevent ring-opening .
  • Push–pull dye formation : Controlled fragmentation at the 6-position yields fluorescent (1,3-dihydro-2H-imidazol-2-ylidene)malononitriles, useful for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-diethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1,6-diethyl-1H-imidazo[1,2-b]pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.